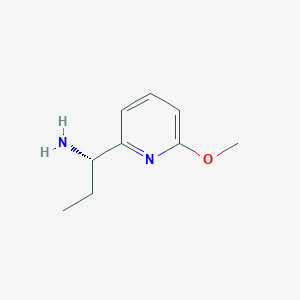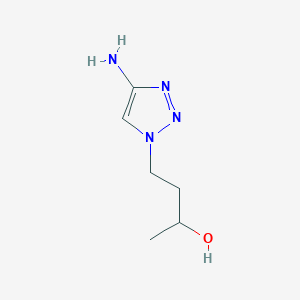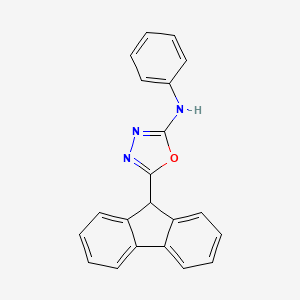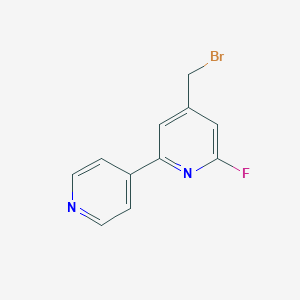![molecular formula C13H11BrN2O2 B13149687 Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)
Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of a bromine atom and an ethyl ester group in this compound adds to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate typically involves the bromination of [2,2’-bipyridine]-5-carboxylate followed by esterification. One common method is the Suzuki cross-coupling reaction, where 6-bromo-[2,2’-bipyridine] is coupled with ethyl 2-bromobenzoate in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification steps may include recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions often involve solvents like tetrahydrofuran and bases such as sodium hydride.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.
Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for biological systems.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:
6-Bromo-[2,2’-bipyridine]: Lacks the ethyl ester group, making it less versatile in esterification reactions.
[2,2’-Bipyridine]-5-carboxylic acid: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6,6’-Dibromo-[2,2’-bipyridine]: Contains an additional bromine atom, increasing its potential for further functionalization.
The uniqueness of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate lies in its combination of a bromine atom and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various applications.
Eigenschaften
Molekularformel |
C13H11BrN2O2 |
|---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3 |
InChI-Schlüssel |
JEWOGIPTSKGCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)



![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)





